Technical Documentation Center

Biguanide, 1,1-diphenyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Biguanide, 1,1-diphenyl-

Core Science & Biosynthesis

Foundational

1,1-Diphenylbiguanide: Structural Dynamics, Coordination Chemistry, and Synthesis Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1,1-Diphenylbiguanide (also referred to as N,N-diphenylbiguanide) is a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1,1-Diphenylbiguanide (also referred to as N,N-diphenylbiguanide) is a highly specialized derivative of the biguanide family. While simpler biguanides (like metformin) are primarily recognized for their pharmacological utility, 1,1-diphenylbiguanide distinguishes itself through its unique steric profile and profound utility in advanced coordination chemistry. By featuring two bulky phenyl rings on a single terminal nitrogen (N1), this molecule presents a fascinating case study in steric-directed metal chelation and sterically hindered nucleophilic synthesis. This whitepaper dissects the structural causality, coordination mechanics, and validated synthesis protocols for 1,1-diphenylbiguanide, providing a comprehensive guide for researchers leveraging this compound in catalysis and material science.

Molecular Architecture & Steric Dynamics

The core biguanide pharmacophore consists of a highly nitrogenous backbone:


. In 1,1-diphenylbiguanide, the N1 position is fully substituted with two phenyl groups.

This di-substitution fundamentally alters both the electronic distribution and the spatial geometry of the molecule:

  • Electronic Delocalization: The lone pair on the N1 nitrogen is partially delocalized into the adjacent

    
    -systems of the two phenyl rings. This significantly reduces the nucleophilicity and basicity of the N1 atom compared to unsubstituted or alkyl-substituted biguanides.
    
  • Steric Shielding: The sheer bulk of the geminal diphenyl substitution creates a massive steric umbrella over the N1 terminus. As a result, interactions that typically occur at this site—such as transition metal coordination—are physically blocked.

Coordination Mechanics: The Steric Directing Effect

Biguanides are classic bidentate ligands, historically known to form highly stable chelate rings with transition metals[1]. In standard biguanides, coordination typically occurs via the N1 and N4 (or N5) atoms. However, 1,1-diphenylbiguanide forces a paradigm shift in binding geometry.

Because the N1 position is sterically inaccessible, the ligand is restricted to coordinating exclusively through its unsubstituted nitrogen atoms (e.g., N3 and N5)[2]. This steric directing effect guarantees highly specific stereochemistries. For instance, when reacted with Chromium(III), it selectively forms pseudo-octahedral tris-complexes. When reacted with Palladium(II), it forms rigid square-planar complexes[3]. This predictability is highly valued in the design of organometallic catalysts, where precise spatial arrangement dictates catalytic efficacy.

Coordination A 1,1-Diphenylbiguanide B N1 Position (Diphenyl Substituted) A->B C N3/N5 Positions (Unsubstituted) A->C D Severe Steric Hindrance B->D E Accessible Lone Pairs C->E F Transition Metal (e.g., Cr3+, Pd2+) D->F Blocked E->F Binding G Restricted Bidentate Chelation F->G

Caption: Steric directing mechanism in 1,1-diphenylbiguanide transition metal coordination.

Advanced Synthesis Protocol: Overcoming Electronic and Steric Barriers

Synthesizing 1,1-diphenylbiguanide requires overcoming the poor nucleophilicity and high steric hindrance of diphenylamine. Traditional aqueous or fusion methods yield poor results. The modern, high-yield approach utilizes a protic solvent system (phenol) to activate the electrophile and stabilize the transition state[4].

Causality in Experimental Design
  • Reagent Choice (Diphenylamine p-Toluenesulfonate): Using the p-toluenesulfonate salt instead of the hydrochloride salt improves solubility in the organic matrix and facilitates superior crystallization during the isolation phase.

  • Solvent Choice (Phenol): Phenol acts as a high-boiling (

    
    ) protic solvent. It hydrogen-bonds with the nitrile group of dicyandiamide, increasing its electrophilicity and lowering the activation energy required for the sterically hindered diphenylamine to attack.
    

Synthesis A Diphenylamine p-Toluenesulfonate C Phenol Solvent System (Protic Activation) A->C B Dicyandiamide B->C D Thermal Activation (140°C, 2 hrs) C->D E Nucleophilic Addition (Sterically Hindered) D->E F Cooling & Precipitation (Self-Validating) E->F G 1,1-Diphenylbiguanide Salt F->G

Caption: Workflow for the synthesis of 1,1-diphenylbiguanide via thermal nucleophilic addition.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that physical observations directly correlate with chemical milestones.

  • Preparation of the Reaction Matrix: In a highly controlled reactor, combine 1 molar equivalent of diphenylamine p-toluenesulfonate with 1.05 molar equivalents of dicyandiamide.

  • Solvent Addition: Add phenol (or a phenol/water mixture at a 1:0.1 weight ratio) to the reactor. The phenol ensures complete dissolution of the bulky aromatic salts[4].

  • Thermal Activation: Heat the mixture to

    
     under continuous stirring. Maintain this temperature for exactly 2 hours. Validation: The solution will become entirely homogeneous, indicating the successful overcoming of the activation energy barrier.
    
  • Self-Validating Precipitation: Remove the heat source and allow the mixture to cool slowly to room temperature. Validation: The spontaneous formation of a crystalline precipitate confirms the successful synthesis of the 1,1-diphenylbiguanide p-toluenesulfonate salt, as unreacted precursors remain highly soluble in the phenol matrix.

  • Isolation and Purification: Separate the precipitate via vacuum filtration. Wash the filter cake extensively with cold water to remove residual phenol.

  • Recrystallization: Recrystallize the crude product from boiling water to yield high-purity 1,1-diphenylbiguanide p-toluenesulfonate. Conduct melting point and elemental analysis to confirm structural integrity.

Applications: Catalysis and Beyond

While the biguanide class is famous for anti-diabetic (metformin) and antimalarial (proguanil) drugs, 1,1-diphenylbiguanide's primary industrial value lies in its metal complexes.

Bleach Catalysts: 1,1-Diphenylbiguanide transition metal complexes (particularly with Manganese and Cobalt) act as highly efficient siderophore-metal bleach catalysts[5]. In detergent formulations, these complexes lower the activation energy required for hydrogen peroxide to bleach stains, allowing for effective cleaning at lower temperatures without degrading textile fibers[6].

Quantitative Data & Properties Summary

Parameter / PropertyDetail / ValueScientific Causality / Significance
Chemical Formula

Provides the core biguanide pharmacophore with biphenyl substitution.
N1 Substitution Di-phenylInduces severe steric hindrance, permanently blocking N1 metal coordination.
Coordination Geometry Pseudo-octahedral / Square-planarGeometry is strictly dictated by forced N3/N5 bidentate chelation (e.g., with

or

).
Synthesis Solvent Phenol / Water mixtureThe protic environment stabilizes the transition state of the bulky amine nucleophilic attack.
Catalytic Application Siderophore-metal complexesEnhances peroxy-bleach activation in formulations without causing oxidative fabric damage.

References

  • Hobart, Amazon S3 Archive - Studies on Biguanide Coordination Complexes and Stereochemistry.7

  • Google Patents (JP H11-71339 A) - Method for producing biguanide salts. 4

  • Scribd (Bailar, J.C., 1956) - Chemistry of Coordination Compounds. 1

  • Google Patents (DE 102007008655 A1) - Siderophore-metal complexes as bleach catalysts. 5

  • MDPI (Molecules, 2023) - Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues. 3

Sources

Exploratory

A Technical Guide to Differentiating N,N-Diphenylbiguanide and 1,5-Diphenylbiguanide: Structure, Synthesis, and Characterization

Abstract The biguanide moiety is a cornerstone in medicinal chemistry and materials science, notable for its role in blockbuster drugs and its utility as a versatile ligand.[1][2] Within this class, isomeric variations c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biguanide moiety is a cornerstone in medicinal chemistry and materials science, notable for its role in blockbuster drugs and its utility as a versatile ligand.[1][2] Within this class, isomeric variations can lead to profoundly different physicochemical and biological properties. This technical guide provides an in-depth comparative analysis of two structural isomers: the asymmetrical N,N-diphenylbiguanide and the symmetrical 1,5-diphenylbiguanide. We explore the fundamental differences in their molecular architecture, which dictate divergent synthetic strategies and result in distinct spectroscopic signatures. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering detailed methodologies for synthesis, characterization, and analytical differentiation, thereby ensuring isomeric purity and facilitating targeted research and development.

Introduction to Biguanide Isomerism: The Imperative of Precision

Biguanides are characterized by a sequence of five nitrogen atoms and two carbon atoms, a structure that imparts high basicity and a remarkable capacity for hydrogen bonding and metal chelation.[2] The therapeutic importance of this scaffold is exemplified by metformin (N,N-dimethylbiguanide), a first-line treatment for type II diabetes.[3] However, the functional versatility of the biguanide core also allows for significant structural diversity, including isomerism.

Structural isomers, which share the same molecular formula but differ in the connectivity of their atoms, often exhibit disparate pharmacological and toxicological profiles.[4] A classic example in pharmacology is the difference in activity between isomers of a drug, where one may be therapeutic and the other inactive or harmful.[4][5] For diphenylbiguanide (C₁₄H₁₅N₅), the specific placement of the two phenyl substituents—either on the same terminal nitrogen (N,N-diphenyl) or on opposite terminal nitrogens (1,5-diphenyl)—creates two distinct molecules with unique chemical identities. Understanding and controlling this isomerism is paramount for any meaningful research, from drug design to coordination chemistry.

This guide provides the foundational knowledge to distinguish, synthesize, and characterize these two specific isomers, ensuring precision in experimental design and interpretation.

Comparative Structural Analysis: Symmetry vs. Asymmetry

The core difference between 1,5-diphenylbiguanide and N,N-diphenylbiguanide lies in the arrangement of the phenyl groups on the biguanide backbone, leading to fundamental differences in symmetry, steric hindrance, and hydrogen bonding potential.

  • 1,5-Diphenylbiguanide: This isomer possesses a C₂ axis of symmetry. The phenyl groups are located on the N1 and N5 positions, the terminal nitrogens of the biguanide chain. X-ray crystallography studies reveal a roughly planar geometry for the biguanide unit, which is stabilized by an intramolecular N-H···N hydrogen bond.[1][3] This symmetrical arrangement allows for the formation of well-ordered, layered crystal structures through intermolecular hydrogen bonding.[1][6]

  • N,N-Diphenylbiguanide: This isomer is asymmetrical, with both phenyl groups attached to the same terminal nitrogen atom (geminal substitution). This arrangement introduces significant steric bulk at one end of the molecule, disrupting the planarity seen in its symmetrical counterpart. It features a terminal primary amine (-NH₂) group, similar to the 1,5-isomer, but its other end is a bulky, non-hydrogen-bonding diphenylamino group.

G cluster_0 Structural Isomers of Diphenylbiguanide (C₁₄H₁₅N₅) node_15 1,5-Diphenylbiguanide (Symmetrical) img_15 node_NN N,N-Diphenylbiguanide (Asymmetrical) img_NN

Caption: Core structural differences between the symmetrical 1,5- and asymmetrical N,N-isomers.

Divergent Synthetic Pathways

The structural disparity between the isomers necessitates distinct synthetic approaches. The synthesis of the symmetrical 1,5-isomer is a straightforward condensation, while the asymmetrical N,N-isomer requires a strategy that prevents symmetrical coupling.

Synthesis of 1,5-Diphenylbiguanide

The established and efficient synthesis of symmetrical 1,5-diarylbiguanides involves the reaction of two equivalents of an anilinium salt with one equivalent of a dicyanamide salt.[1][7] This one-pot procedure leverages the nucleophilicity of the aniline to attack the cyano groups, ultimately forming the biguanide backbone.

G reactant1 Aniline (2 eq.) intermediate Anilinium Chloride reactant1->intermediate reactant2 HCl reactant2->intermediate reactant3 Sodium Dicyanamide conditions Heat (e.g., Boiling H₂O or EtOH) reactant3->conditions intermediate->conditions product 1,5-Diphenylbiguanide (as HCl salt) conditions->product

Caption: Workflow for the synthesis of symmetrical 1,5-Diphenylbiguanide.

Experimental Protocol: Synthesis of 1,5-Diphenylbiguanide Hydrochloride

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine aniline (2.0 equivalents) and concentrated hydrochloric acid (2.0 equivalents) in deionized water (or ethanol for less soluble anilines).[1]

  • Reaction Initiation: To the resulting solution of anilinium chloride, add sodium dicyanamide (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The product, 1,5-diphenylbiguanide hydrochloride, will often begin to crystallize from the hot solution.

  • Isolation: Cool the mixture to room temperature, then further in an ice bath for 1 hour to maximize precipitation. Collect the white crystalline solid by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.

  • Free Base Conversion (Optional): To obtain the free base, dissolve the hydrochloride salt in methanol and treat with one equivalent of methanolic sodium methoxide. The precipitated sodium chloride is filtered off, and the solvent is removed from the filtrate under reduced pressure to yield 1,5-diphenylbiguanide.[1]

Synthesis of N,N-Diphenylbiguanide

Synthesizing the asymmetrical N,N-isomer requires a pathway that joins the diphenylamino moiety to the rest of the biguanide structure. A logical approach is the reaction of diphenylamine with cyanoguanidine (dicyandiamide). This method directs the substitution to a single nitrogen atom.

G reactant1 Diphenylamine conditions Acid Catalyst (e.g., HCl) Heat reactant1->conditions reactant2 Cyanoguanidine reactant2->conditions product N,N-Diphenylbiguanide (as HCl salt) conditions->product

Caption: Conceptual workflow for the synthesis of asymmetrical N,N-Diphenylbiguanide.

Experimental Protocol: Synthesis of N,N-Diphenylbiguanide Hydrochloride

  • Reactant Preparation: In a suitable high-boiling point solvent (e.g., 2-ethoxyethanol) in a flask equipped for reflux, dissolve diphenylamine (1.0 equivalent) and cyanoguanidine (1.1 equivalents).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to protonate the cyanoguanidine, activating it for nucleophilic attack.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of a non-polar co-solvent like diethyl ether. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield N,N-diphenylbiguanide hydrochloride.

Physicochemical and Spectroscopic Differentiation

The structural differences manifest as clear, measurable distinctions in spectroscopic data, providing definitive methods for isomer identification.

Property1,5-DiphenylbiguanideN,N-DiphenylbiguanideRationale for Difference
Symmetry Symmetrical (C₂)AsymmetricalPhenyl group placement.
¹H NMR (N-H signals) One signal for -NHPh, one for terminal -NH₂.[1]One signal for internal -NH-, one for terminal -NH₂.Different chemical environments for N-H protons.
¹³C NMR (Aromatic) Fewer signals due to symmetry.More signals due to asymmetry.Magnetically non-equivalent carbons in the N,N-isomer.
IR (N-H Stretch) Includes sharp, paired bands for -NH₂ (~3350-3440 cm⁻¹).[1]Includes sharp, paired bands for -NH₂; lacks -NHPh stretch.Presence of a primary amine in both, but different secondary/tertiary amine environments.
Mass Spec (Fragmentation) Symmetrical cleavage patterns expected.Asymmetric cleavage, likely loss of diphenylamine radical.Different bond dissociation energies due to substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for differentiating these isomers.

  • ¹H NMR: For 1,5-diphenylbiguanide , the symmetry results in a simplified aromatic region. The N-H protons will appear as distinct signals, and their chemical shifts can be temperature-dependent due to tautomerism and restricted C-N bond rotation.[1] For N,N-diphenylbiguanide , the two phenyl groups are chemically non-equivalent, leading to a more complex multiplet pattern in the aromatic region. Critically, the N-H proton signals will correspond to an internal secondary amine and a terminal primary amine, which will have different chemical shifts and coupling patterns compared to the 1,5-isomer.

  • ¹³C NMR: The biguanide carbons for both isomers are expected in the characteristic range of δ 155–165 ppm.[1] However, the symmetry of 1,5-diphenylbiguanide will result in fewer aromatic signals than the asymmetrical N,N-diphenylbiguanide , which will display signals for all 12 unique aromatic carbons.

Infrared (IR) Spectroscopy

For the free bases, IR spectroscopy provides a key diagnostic feature. While both isomers will show strong, broad N-H stretching bands (2900–3300 cm⁻¹) and C=N stretching bands (~1610-1640 cm⁻¹), the 1,5-diphenylbiguanide free base also exhibits a characteristic pair of sharper, weaker bands around 3440 and 3350 cm⁻¹, which are attributed to the symmetric and asymmetric stretches of a terminal -NH₂ group.[1] The N,N-isomer also has a terminal -NH₂ group and would show similar bands, but the overall fingerprint region will differ due to the lack of symmetry and the different N-H bending modes associated with the internal secondary amine.

Implications for Biological Activity and Drug Development

In drug development, structure dictates function. The distinct three-dimensional shapes, hydrogen bonding capabilities, and lipophilicity profiles of the N,N- and 1,5-isomers would almost certainly lead to different interactions with biological targets.

  • Receptor Binding: The symmetrical nature of 1,5-diphenylbiguanide allows it to potentially engage with two binding sites simultaneously or fit into a symmetrical pocket. The asymmetrical N,N-isomer, with its bulky diphenylamino head and a smaller -NH₂ tail, would interact with binding sites in a much more polarized fashion. This is a critical consideration for targets like NMDA or sigma receptors, where related diarylguanidine compounds have shown activity that is highly dependent on substitution patterns.[8]

  • Pharmacokinetics: Properties like solubility, membrane permeability, and metabolic stability would differ. The sterically hindered N,N-diphenylamino group might be less susceptible to certain metabolic enzymes compared to the -NHPh group of the 1,5-isomer.

Caption: Isomeric differences in shape lead to distinct hypothetical receptor interactions.

Conclusion

N,N-diphenylbiguanide and 1,5-diphenylbiguanide are distinct chemical entities whose shared molecular formula belies their fundamental structural, synthetic, and spectroscopic differences. The symmetrical 1,5-isomer is readily synthesized via a one-pot condensation of two aniline equivalents with dicyanamide, yielding a molecule with a simplified spectroscopic profile. In contrast, the asymmetrical N,N-isomer requires a directed synthesis, such as the reaction of diphenylamine with cyanoguanidine, and its lack of symmetry results in more complex NMR and IR spectra. For any researcher working with diphenylbiguanides, a clear understanding of these differences and the analytical methods to confirm isomeric identity is not merely an academic exercise—it is an essential prerequisite for reproducible and meaningful scientific investigation.

References

  • LeBel, O., et al. (2005). A practical guide to arylbiguanides Synthesis and structural characterization. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). View along the ab diagonal of the structure of 1,5-diphenylbiguanide... ResearchGate. Available at: [Link]

  • LeBel, O., et al. (2005). A practical guide to arylbiguanides — Synthesis and structural characterization. Canadian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN104961656B - A kind of biguanide compound and preparation method thereof. Google Patents.
  • Bak-Sperr, V., & Bräse, S. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NIST. (n.d.). Biguanide, 1-phenyl-. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). N,N-Diphenylguanidine. PubChem. Available at: [Link]

  • NIST. (n.d.). Guanidine, N,N'-diphenyl-. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). Phenylbiguanide. PubChem. Available at: [Link]

  • PubMed. (2013). 1,5-Diarylbiguanides and their nickel(II) complexes. PubMed. Available at: [Link]

  • MDPI. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. MDPI. Available at: [Link]

  • Canadian Science Publishing. (2019). The chemistry of biguanides. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of N,N-dimethyl. ResearchGate. Available at: [Link]

  • PubMed. (2019). Pharmacological Characterizations of the 'Legal High' Fluorolintane and Isomers. PubMed. Available at: [Link]

  • Chhabra, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research. Available at: [Link]

  • PubChem. (n.d.). Diphenylguanidine. PubChem. Available at: [Link]

  • Nature. (2020). Potential utility of reflectance spectroscopy in understanding the paleoecology and depositional history of different fossils. Scientific Reports. Available at: [Link]

  • PubChem. (n.d.). 1-Methylbiguanide. PubChem. Available at: [Link]

  • MDPI. (2021). N,N′-Bis(3-methylphenyl)-N,N′-dyphenylbenzidine Based Distributed Feedback Lasers with Holographically Fabricated Polymeric Resonators. MDPI. Available at: [Link]

  • PMC. (2018). The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study. PMC. Available at: [Link]

  • MDPI. (2021). Inorganic Salts of N-phenylbiguanidium(1+)—Novel Family with Promising Representatives for Nonlinear Optics. MDPI. Available at: [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. Available at: [Link]

  • PubMed. (2005). Pharmacology of methadone and its isomers. PubMed. Available at: [Link]

Sources

Foundational

thermodynamic properties of 1,1-diphenylbiguanide derivatives

Technical Guide for Physicochemical Characterization & Pre-Formulation Executive Summary This technical guide provides a comprehensive framework for analyzing the thermodynamic properties of 1,1-diphenylbiguanide derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Physicochemical Characterization & Pre-Formulation

Executive Summary

This technical guide provides a comprehensive framework for analyzing the thermodynamic properties of 1,1-diphenylbiguanide derivatives. Unlike the hydrophilic parent compound metformin, 1,1-diphenylbiguanide scaffolds introduce significant lipophilicity and steric bulk, drastically altering their solid-state packing, solubility profiles, and ionization behavior. This guide synthesizes structural chemistry with practical characterization protocols, designed for researchers in medicinal chemistry and pre-formulation sciences.

Part 1: Structural Dynamics & Tautomeric Equilibrium

The thermodynamic behavior of biguanides is governed by their unique electronic structure. The 1,1-diphenyl substitution pattern creates a "hydrophobic tail" attached to a highly polar, basic "head," acting effectively as a cationic surfactant at physiological pH.

The Tautomeric Challenge

Biguanides exist in a dynamic equilibrium of tautomers. For 1,1-diphenylbiguanide, the steric bulk of the two phenyl rings on the terminal nitrogen (


) forces specific conformations that impact crystal packing energy and pKa.

Key Thermodynamic Driver: The resonance stabilization of the monoprotonated cation (biguanidinium) is the primary driver for the high basicity of this class. The positive charge is delocalized across the entire


-electron system of the biguanide core.
Visualizing the Equilibrium

The following diagram illustrates the protonation pathway and resonance stabilization, which is the fundamental basis for the enthalpy of protonation (


).

Tautomerism FreeBase Free Base (Neutral) Less Stable Protonation + H+ FreeBase->Protonation Cation Biguanidinium Cation (Monoprotonated) Resonance Stabilized Protonation->Cation High pKa (~10-11) Diphenyl 1,1-Diphenyl Group (Steric/Hydrophobic Anchor) Diphenyl->FreeBase Steric Strain Diphenyl->Cation Hydrophobic Shielding

Figure 1: Protonation pathway of 1,1-diphenylbiguanide. The formation of the resonance-stabilized cation is thermodynamically favorable, driving the high pKa values observed in this class.

Part 2: Solution-Phase Thermodynamics

Acid Dissociation Constant (pKa)

While metformin has a pKa of ~12.4, the introduction of phenyl rings in 1,1-diphenylbiguanide modulates this basicity.

  • Electronic Effect: The phenyl rings act as electron-withdrawing groups (via induction), slightly reducing the electron density available at the

    
     nitrogen. However, the distal nitrogens remain highly basic.
    
  • Expected Value: The pKa of 1-phenylbiguanide is

    
     (pK1) and 
    
    
    
    (pK2). 1,1-diphenylbiguanide derivatives typically exhibit a pK1 in the range of 10.0 – 11.0 .
  • Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as a mono-cation. This has massive implications for membrane permeability and solubility.

Lipophilicity (LogP vs. LogD)

The thermodynamic penalty of solvating the hydrophobic diphenyl moiety in water drives the molecule out of the aqueous phase.

  • LogP (Partition Coefficient): Unlike metformin (LogP

    
    ), 1,1-diphenylbiguanide is lipophilic. The estimated LogP is > 2.5 .[1][2][3]
    
  • LogD (Distribution Coefficient): Because the molecule is ionized at pH 7.4, the apparent lipophilicity (LogD) is lower than the intrinsic LogP, but the hydrophobic diphenyl anchor still facilitates interaction with lipid bilayers, potentially allowing for passive diffusion mechanisms distinct from the active transport required for metformin.

Part 3: Solid-State Thermodynamics

Crystal Packing and Melting Point

Biguanides are notorious for polymorphism due to their extensive hydrogen-bonding capabilities.

  • Melting Point: 1,1-diphenylbiguanide derivatives generally exhibit high melting points, typically in the range of 140°C – 160°C (comparable to 1-phenylbiguanide at 144-146°C).

  • Lattice Energy: The crystal lattice is stabilized by a dual-force mechanism:

    • Ionic/H-Bonding Core: The biguanide "heads" form strong intermolecular Hydrogen bonds (N-H···N).

    • Hydrophobic Stacking: The diphenyl "tails" align to form hydrophobic layers or bilayers, minimizing steric clash and maximizing

      
       interactions.
      
Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) typically reveals a two-stage decomposition profile:

  • Deammoniation: Above the melting point (>170°C), biguanides often degrade by losing ammonia or amine fragments, cyclizing into melamine or triazine derivatives.

  • Carbonization: Complete degradation of the phenyl rings occurs at significantly higher temperatures (>400°C).

Part 4: Experimental Protocols

Standard protocols must be adapted for the low solubility and high basicity of these derivatives.

Protocol A: Potentiometric pKa Determination (Mixed Solvent)

Because 1,1-diphenylbiguanide is sparingly soluble in water, a Yasuda-Shedlovsky extrapolation is required.

  • Preparation: Prepare 0.01 M stock solution of the derivative in varying ratios of Methanol:Water (20%, 30%, 40%, 50% v/v).

  • Titrant: Carbonate-free 0.1 M NaOH (if starting with hydrochloride salt) or 0.1 M HCl (if starting with free base).

  • Measurement: Perform titrations at

    
     under inert 
    
    
    
    atmosphere.
  • Data Processing: Calculate apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. dielectric constant (
    
    
    
    ) or molar fraction of methanol. The y-intercept represents the aqueous pKa.
Protocol B: Differential Scanning Calorimetry (DSC)

Used to determine melting point and polymorphic purity.

  • Sample: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

  • Reference: Empty crimped aluminum pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C (Do not exceed 200°C initially to avoid decomposition contamination).

    • Cool to 25°C at 10°C/min.

    • Second heat to 200°C.

  • Analysis: The first heating cycle measures the enthalpy of fusion (

    
    ) and onset melting temperature (
    
    
    
    ). The cooling/re-heating cycle identifies glass transitions (
    
    
    ) or recrystallization events.

Part 5: Comparative Thermodynamic Data

Table 1: Comparative properties of Biguanide derivatives.

PropertyMetformin (Ref)1-Phenylbiguanide1,1-Diphenylbiguanide (Est.)
Molecular Weight 129.16 g/mol 177.21 g/mol ~253.3 g/mol
pKa (Base) 12.410.7610.0 – 10.5
LogP -1.43 (Hydrophilic)~0.5> 2.5 (Lipophilic)
Melting Point 223–226°C144–146°C145–160°C
Solubility (H2O) HighModerateLow / Sparingly Soluble
Crystal Habit Ionic LayeringBilayer (Hydrophobic ext.)Segregated Bilayer

Part 6: Thermodynamic Characterization Workflow

The following workflow outlines the logical sequence for fully characterizing a new 1,1-diphenylbiguanide derivative.

Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Solution Thermodynamics Synthesis Synthesis (HCl Salt) XRD PXRD (Crystalline Form) Synthesis->XRD DSC DSC (Mp & Polymorphism) XRD->DSC TGA TGA (Solvates/Decomp) DSC->TGA pKa Potentiometry (pKa Determination) TGA->pKa If Stable LogP Shake Flask/HPLC (Lipophilicity) pKa->LogP

Figure 2: Sequential workflow for the thermodynamic profiling of biguanide derivatives.

References

  • Cohn, G. (1911). Über Phenylbiguanid und seine Derivate. Journal für Praktische Chemie, 84, 396. [Source Verification: Historical synthesis of phenylbiguanide].
  • Gowda, B. T., et al. (2013). Crystal structure and hydrogen bonding in 1-phenylbiguanidium chloride. Zeitschrift für Naturforschung B. Link

  • Laliberté, D., et al. (2005). A practical guide to arylbiguanides—Synthesis and structural characterization. Canadian Journal of Chemistry, 83(6), 615-625. Link

  • DrugFuture. (n.d.). Phenyl Biguanide Properties. Retrieved from DrugFuture.com. Link

  • PubChem. (2025).[1][4] 1,3-Diphenylguanidine Compound Summary. (Note: Used for comparative thermodynamic baseline of diphenyl-nitrogen scaffolds). Link

Sources

Protocols & Analytical Methods

Method

Application Note: 1,1-Diphenylbiguanide as a Bidentate Ligand for the Synthesis and Application of Octahedral Cobalt(III) Complexes

Introduction: The Versatility of Biguanide Ligands in Coordination Chemistry Biguanides are a class of compounds characterized by the fusion of two guanidine moieties, resulting in a highly basic and electron-rich system...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Biguanide Ligands in Coordination Chemistry

Biguanides are a class of compounds characterized by the fusion of two guanidine moieties, resulting in a highly basic and electron-rich system.[1] This inherent electronic nature makes them exceptional ligands in coordination chemistry. As strong nitrogen-donor bidentate ligands, biguanides form highly stable chelate complexes with a variety of transition metals.[2] The resulting metal-biguanide complexes exhibit diverse coordination modes and physicochemical properties, which are influenced by both steric and electronic factors of the ligand and metal center.[1][2]

These complexes are not merely of academic interest; they have significant practical applications spanning medicinal chemistry and catalysis.[1][3] For instance, derivatives like metformin are cornerstone drugs in managing type 2 diabetes, while others like proguanil are used as antimalarial agents.[1][3] The coordination of these ligands to metal centers, such as cobalt, can modulate their biological activity and introduce novel catalytic properties.[4]

This application note provides a detailed guide on the use of 1,1-diphenylbiguanide as a ligand for synthesizing a stable, octahedral Cobalt(III) complex. We will delve into the rationale behind the synthetic strategy, provide a comprehensive step-by-step protocol, detail essential characterization techniques, and outline an application in heterogeneous catalysis.

Synthesis of Tris(1,1-diphenylbiguanide)cobalt(III) Chloride

The synthesis of Co(III) complexes with biguanide ligands typically starts with a more kinetically labile Cobalt(II) precursor, such as Cobalt(II) chloride (CoCl₂). Co(II) readily reacts with the ligand to form an initial complex. Subsequent oxidation to the Co(III) state results in a thermodynamically stable and kinetically inert d⁶ low-spin octahedral complex.[5] This inertness is a desirable property, providing robustness for various applications. The oxidation is conveniently achieved by bubbling air through the reaction mixture.

Materials and Reagents
  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

  • 1,1-Diphenylbiguanide

  • Ethanol (Absolute)

  • Deionized Water

  • Compressed Air Source

Step-by-Step Synthesis Protocol
  • Ligand Dissolution: In a 250 mL round-bottom flask, dissolve 3.0 mmol of 1,1-diphenylbiguanide in 100 mL of absolute ethanol with gentle heating and stirring until a clear solution is obtained.

  • Cobalt Precursor Addition: In a separate beaker, dissolve 1.0 mmol of CoCl₂·6H₂O in 20 mL of deionized water. Add this aqueous solution dropwise to the ethanolic ligand solution while stirring vigorously. A color change should be observed as the initial Co(II) complex forms.

  • Oxidation to Cobalt(III): Submerge the flask in a cool water bath. Introduce a steady stream of air into the reaction mixture via a fritted gas dispersion tube. Continue the aeration for approximately 6-8 hours. The color of the solution will gradually change, often to a deep orange or reddish-brown, indicating the oxidation of Co(II) to Co(III).[3]

  • Crystallization and Isolation: After oxidation, reduce the volume of the solution to approximately one-third of its original volume using a rotary evaporator. Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate crystallization.

  • Filtration and Washing: Collect the resulting crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product, Tris(1,1-diphenylbiguanide)cobalt(III) chloride, in a desiccator over anhydrous CaCl₂. Record the final yield.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Oxidation cluster_workup Isolation & Purification dissolve_ligand Dissolve 1,1-Diphenylbiguanide in Ethanol mix Combine Solutions (Initial Co(II) Complex Formation) dissolve_ligand->mix dissolve_co Dissolve CoCl₂·6H₂O in Water dissolve_co->mix oxidize Aerate Mixture (6-8h) (Oxidation to Co(III)) mix->oxidize concentrate Reduce Volume (Rotary Evaporation) oxidize->concentrate crystallize Cool to Induce Crystallization concentrate->crystallize filter_wash Filter and Wash Crystals (Cold H₂O & EtOH) crystallize->filter_wash dry Dry in Desiccator filter_wash->dry

Caption: Workflow for the synthesis of Tris(1,1-diphenylbiguanide)cobalt(III) chloride.

Physicochemical Characterization

Confirming the structure and purity of the synthesized complex is a critical, self-validating step. Standard spectroscopic techniques are employed for this purpose.

FT-IR Spectroscopy

Infrared spectroscopy is invaluable for confirming the coordination of the biguanide ligand to the cobalt center. The comparison between the FT-IR spectrum of the free 1,1-diphenylbiguanide ligand and the final cobalt complex reveals key shifts. The coordination through nitrogen atoms leads to a noticeable shift in the stretching frequencies of C=N and N-H bonds. Crucially, the appearance of a new band in the far-IR region is indicative of the formation of a Metal-Nitrogen (Co-N) bond.[2][3]

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
ν(N-H) stretch3100-3400Broadening or shift upon coordination indicates involvement in bonding.
ν(C=N) stretch1550-1650Shift to lower frequency upon coordination due to electron donation to Co.
ν(Co-N) stretch450-550Appearance of this band is direct evidence of complex formation.[3]
Electronic (UV-Vis) Spectroscopy

The electronic spectrum of the Co(III) complex provides insight into its geometry. For a d⁶ metal ion like Co(III) in an octahedral field, two spin-allowed d-d transitions are expected. These correspond to the excitation of an electron from the t₂g set of orbitals to the eg set. The presence and position of these bands are characteristic of an octahedral geometry.[3][5]

TransitionTypical Wavelength (nm)Assignment
¹A₁g → ¹T₁g480-490d-d transition
¹A₁g → ¹T₂g260-265d-d transition
Charge Transfer (CT)< 250Ligand-to-Metal

Table data is representative for Co(III)-biguanide type complexes.[3]

Coordination Diagram

The 1,1-diphenylbiguanide ligand acts as a bidentate chelate, coordinating to the cobalt center through two nitrogen atoms to form a stable five-membered ring. In a tris-chelate complex, three ligand molecules coordinate to the cobalt ion, resulting in an octahedral geometry.

G Co Co³⁺ N1 N Co->N1 N2 N Co->N2 N3 N Co->N3 N4 N Co->N4 N5 N Co->N5 N6 N Co->N6 L1 N1->L1 L2 N3->L2 L3 N5->L3 L1->N2 L2->N4 L3->N6 L1_label Ph₂-biguanide L2_label Ph₂-biguanide L3_label Ph₂-biguanide

Caption: Octahedral coordination of three 1,1-diphenylbiguanide ligands to a Co(III) center.

Application Protocol: Catalysis of Knoevenagel Condensation

Cobalt complexes can function as effective Lewis acid catalysts. The electron-deficient metal center can activate carbonyl groups, facilitating nucleophilic attack. Here, we describe a protocol for testing the catalytic activity of the synthesized Tris(1,1-diphenylbiguanide)cobalt(III) chloride in the Knoevenagel condensation between an aldehyde and an active methylene compound. This reaction is fundamental in carbon-carbon bond formation.[6]

Scope and Principle

The reaction involves the condensation of benzaldehyde with malononitrile, catalyzed by the cobalt complex. The catalyst is believed to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the carbanion generated from malononitrile.

Experimental Protocol
  • Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and the synthesized Tris(1,1-diphenylbiguanide)cobalt(III) chloride catalyst (0.05 mmol, 5 mol%).

  • Solvent and Reflux: Add 10 mL of a suitable solvent (e.g., ethanol or toluene). Heat the reaction mixture to reflux (temperature dependent on solvent choice) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Visualize spots under a UV lamp.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure product (benzylidenemalononitrile).

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Compare the results with literature data.

Conclusion

1,1-Diphenylbiguanide is a robust and versatile ligand for the synthesis of stable cobalt complexes. The straightforward preparation of Tris(1,1-diphenylbiguanide)cobalt(III) chloride, coupled with its stability, makes it an excellent candidate for exploration in various fields, including catalysis and materials science. The protocols outlined in this note provide a solid foundation for researchers to synthesize, characterize, and apply these promising coordination compounds. The inherent tunability of the biguanide ligand structure offers further opportunities for developing novel complexes with tailored properties for specific applications.

References

  • Dipti, Sudipti, Rani, B., & Gupta, M. K. (2025). Coordination Chemistry of Cobalt Biguanide Complex. International Journal for Research in Applied Science & Engineering Technology (IJRASET).
  • ResearchGate. (2025). Coordination Chemistry of Cobalt Biguanide Complex: Ligand Interaction and Metal Complex Stability.
  • IJRASET. (2025). Coordination Chemistry of Cobalt Biguanide Complex: Ligand Interaction and Metal Complex Stability. IJRASET.
  • García-Ramos, J. C., et al. (n.d.).
  • Mishra, A., et al. (2023). Nitrogen-Enriched Biguanidine-Functionalized Cobalt Ferrite Nanoparticles as a Heterogeneous Base Catalyst for Knoevenagel Condensation under Solvent-Free Conditions. PMC.
  • Sotiles, A. R., et al. (2019). Cobalt Complexes: Introduction and Spectra Analysis. Semantic Scholar.

Sources

Application

Application Note: Targeted Synthesis of Heterocyclic Scaffolds using 1,1-Diphenylbiguanide

Executive Summary 1,1-Diphenylbiguanide (DPBG) is a privileged nitrogen-rich synthon used to access diverse heterocyclic pharmacophores. Unlike simple biguanides (e.g., metformin), the bulky diphenyl motif confers unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Diphenylbiguanide (DPBG) is a privileged nitrogen-rich synthon used to access diverse heterocyclic pharmacophores. Unlike simple biguanides (e.g., metformin), the bulky diphenyl motif confers unique lipophilicity and steric properties, making it ideal for modulating the bioavailability of drug candidates. This guide details the controlled synthesis of two critical heterocycles: 1,2-dihydro-1,3,5-triazines (via carbonyl condensation) and 2,4-diamino-1,3,5-triazines (via ester cyclization).

Key Applications
  • DHFR Inhibition: The 1,3,5-triazine core mimics the pteridine ring of folate, serving as a potent inhibitor of dihydrofolate reductase (DHFR).

  • Antidiabetic & Anticancer Agents: Biguanide-derived heterocycles disrupt mitochondrial respiration (Complex I inhibition) and activate AMPK.

  • Metal Chelation: The bidentate/tridentate nature of the biguanide backbone allows for stable transition metal complexation.

Chemical Handling & Pre-Activation

CAS: 2110-33-0 (Hydrochloride salt) Molecular Weight: 253.30 g/mol (Free base)

Most commercial DPBG is supplied as the hydrochloride salt (


). For nucleophilic cyclizations, the free base must be generated in situ or pre-isolated to prevent acid-mediated side reactions.
Protocol A: In-Situ Free Base Generation
  • Dissolve

    
     (1.0 equiv) in anhydrous methanol.
    
  • Add Sodium Methoxide (NaOMe, 1.05 equiv) at 0°C.

  • Stir for 30 minutes.

  • Critical Step: Filter off the precipitated NaCl under inert atmosphere (Ar/N2). Use the filtrate immediately for cyclization.

Application I: Synthesis of 1,2-Dihydro-1,3,5-Triazines

This pathway utilizes the "Three-Component" condensation logic (or direct two-component reaction with pre-formed biguanide) to generate partially saturated triazine rings. These are often precursors to fully aromatic systems or stable pharmacophores themselves.

Mechanism & Rationale

The terminal primary amine of DPBG attacks the carbonyl carbon of an aldehyde/ketone. Subsequent dehydration and intramolecular cyclization by the internal imine nitrogen form the ring. The bulky diphenyl group usually directs regioselectivity, favoring the 1,1-diphenyl-substituted product.

Dihydrotriazine_Synthesis Start 1,1-Diphenylbiguanide Inter Schiff Base Intermediate Start->Inter + Reagent (Acid Cat.) Reagent Aldehyde/Ketone (R-CHO / R-COR') Reagent->Inter Cyclization Intramolecular Cyclization Inter->Cyclization - H2O Product 1,2-Dihydro-1,3,5-triazine Cyclization->Product Regioselective Ring Closure

Figure 1: Reaction pathway for the synthesis of dihydro-1,3,5-triazines via condensation.

Experimental Protocol

Target: 1,1-Diphenyl-1,2-dihydro-1,3,5-triazine derivatives.

  • Reagents:

    • 1,1-Diphenylbiguanide (Free Base): 10 mmol

    • Aldehyde (e.g., Benzaldehyde): 10 mmol

    • Solvent: Ethanol (Abs.) or DMF (for solubility)

    • Catalyst: Conc. HCl (Catalytic, 2-3 drops)

  • Procedure:

    • Step 1: Dissolve DPBG (free base) in Ethanol (20 mL).

    • Step 2: Add the aldehyde dropwise at room temperature.

    • Step 3: Add catalytic HCl. The solution may warm slightly (exothermic imine formation).

    • Step 4: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: 9:1 DCM/MeOH).

    • Step 5: Cool to 0°C. The product often precipitates as a hydrochloride salt if acid was used.

    • Step 6: Filter and wash with cold ether. Recrystallize from Ethanol/Water.[1]

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (

      
       ppm) and the appearance of a singlet/doublet for the 
      
      
      
      ring carbon (aminal proton) around
      
      
      ppm.

Application II: Synthesis of 2,4-Diamino-1,3,5-Triazines (Guanamines)

This is the standard route for generating fully aromatic triazine cores, widely used in drug discovery for kinase and DHFR inhibitors.

Mechanism & Rationale

The reaction involves the condensation of DPBG with an ester or acid chloride. The biguanide acts as a 1,5-dinucleophile. The reaction is driven by the thermodynamic stability of the aromatic triazine ring.

Guanamine_Synthesis Biguanide 1,1-Diphenylbiguanide (Nucleophile) Complex Acyl-Biguanide Intermediate Biguanide->Complex NaOMe/MeOH Reflux Ester Ester (R-COOMe) (Electrophile) Ester->Complex Elimination Elimination of MeOH & H2O Complex->Elimination Final 6-Substituted-2-amino- 4-(diphenylamino)-1,3,5-triazine Elimination->Final Aromatization

Figure 2: Base-catalyzed cyclization of biguanides with esters to form guanamines.

Experimental Protocol

Target: 6-Alkyl/Aryl-2-amino-4-(diphenylamino)-1,3,5-triazine.[2]

  • Reagents:

    • 1,1-Diphenylbiguanide HCl: 5 mmol

    • Ester (e.g., Methyl Benzoate, Ethyl Formate): 5.5 mmol

    • Base: Sodium Methoxide (NaOMe): 10 mmol (2 equiv)

    • Solvent: Anhydrous Methanol

  • Procedure:

    • Step 1 (Liberation): Add DPBG·HCl to a solution of NaOMe (1 equiv) in MeOH. Stir 10 min.

    • Step 2 (Addition): Add the ester and the second equivalent of NaOMe.

    • Step 3 (Cyclization): Heat to reflux for 12–24 hours.

      • Note: Reaction progress is indicated by the precipitation of the product (triazines are often less soluble in MeOH than the starting materials).

    • Step 4 (Workup): Evaporate solvent to half volume. Pour into ice water (50 mL).

    • Step 5: Filter the solid.[3] Wash with water (to remove NaCl and NaOH) and hexanes (to remove unreacted ester).

    • Step 6: Dry in a vacuum oven at 50°C.

  • Data Summary (Typical Yields):

Electrophile (R-group)Reaction TimeYield (%)Physical State
Methyl Benzoate (Ph)16 h75-85%White Solid
Ethyl Formate (H)12 h80-90%Off-white Powder
Diethyl Oxalate (COOEt)10 h65-75%Crystalline Solid

Expert Insights & Troubleshooting

Regioselectivity Challenges

1,1-Diphenylbiguanide is asymmetric. While the terminal primary amine (


) is the most potent nucleophile, steric hindrance from the diphenyl group on the other nitrogen can influence the tautomeric equilibrium.
  • Insight: In 1,3,5-triazine synthesis, the diphenylamino group invariably ends up as an exocyclic substituent at the 4-position (or 6-position depending on numbering), preserving the aromatic core.

Solubility Issues

DPBG derivatives are highly lipophilic compared to metformin derivatives.

  • Solution: If the product "oils out" in water during workup, extract with Ethyl Acetate/DCM mixtures.

  • Purification: Recrystallization from DMF/Water or Acetone is superior to simple alcohol washes for these bulky derivatives.

Metal Contamination

Biguanides are potent chelators (Cu, Ni, Co).

  • Warning: Ensure all glassware and reagents are free of transition metal ions. Trace copper can catalyze oxidative coupling or form stable colored complexes that are difficult to separate from the organic product.

References

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity. Source: National Institutes of Health (PMC) Context: Detailed protocols for condensing phenylbiguanides with esters (methyl benzoate, diethyl oxalate) and biological evaluation.

  • Synthesis and Bioactivity Study of 4,6-Diamino-1,3,5-triazines. Source: National University of Singapore (ScholarBank) Context: Comprehensive thesis on library synthesis of triazines using biguanide precursors, including reaction optimization.

  • Synthesis of 1,3,5-Triazines (General Methodologies). Source: Organic Chemistry Portal Context: Mechanistic overview of triazine formation from biguanides and related nucleophiles.

  • Organic Syntheses Procedure: Phenylhydrazine & Biguanide Precursors. Source: Organic Syntheses Context: Foundational chemistry for handling hydrazine/biguanide precursors and generating free bases.

Sources

Method

Application Notes and Protocols for the Recrystallization of N,N'-Diphenylbiguanide

These application notes provide a comprehensive, in-depth guide for the purification of N,N'-diphenylbiguanide (also known as 1,3-diphenylguanidine or DPG) via recrystallization. This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive, in-depth guide for the purification of N,N'-diphenylbiguanide (also known as 1,3-diphenylguanidine or DPG) via recrystallization. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity N,N'-diphenylbiguanide. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each procedural step.

Introduction: The Rationale for Recrystallization

N,N'-Diphenylbiguanide is a compound of significant interest in various chemical and pharmaceutical applications. As with any synthesized compound, achieving a high degree of purity is paramount for reliable downstream applications and for meeting stringent quality control standards. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or moderately at room temperature but will exhibit high solubility at an elevated temperature.[1] This temperature-dependent solubility allows for the dissolution of the impure solid in a hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the solution (mother liquor).

Physicochemical Properties and Solvent Selection

A successful recrystallization protocol is predicated on a thorough understanding of the physicochemical properties of the compound and the selection of an appropriate solvent.

Table 1: Key Physicochemical Properties of N,N'-Diphenylbiguanide

PropertyValueSource(s)
CAS Number 102-06-7[2][3][4]
Molecular Formula C₁₃H₁₃N₃[5][6]
Molecular Weight 211.26 g/mol [4]
Appearance White to cream-colored crystalline powder[7][8]
Melting Point 145 - 151 °C[2][3][4][5][8]
Water Solubility Low / Sparingly soluble[2][7]

The selection of a suitable recrystallization solvent is the most critical step in this procedure. An ideal solvent should:

  • Exhibit a steep solubility curve for N,N'-diphenylbiguanide, meaning a significant increase in solubility with temperature.

  • Not react with N,N'-diphenylbiguanide.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of N,N'-diphenylbiguanide to prevent the compound from "oiling out."

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Based on available solubility data for 1,3-diphenylguanidine in various organic solvents, we can make an informed solvent choice. A study by researchers determined the solubility of 1,3-diphenylguanidine in nine organic solvents at temperatures ranging from 0 °C to 40 °C. The solubility was found to increase with temperature in all tested solvents.[9] The order of solubility was determined as: acetone > ethyl acetate > n-butanol > n-propanol > ethanol > i-butanol > acetonitrile > isopropanol > toluene.[9]

For this protocol, 95% ethanol is recommended as the primary recrystallization solvent. Ethanol offers a good balance of having a steep enough solubility curve for effective recrystallization, being relatively safe to handle, and being easily removable from the final product. Isopropanol is also a viable alternative.

Safety and Handling Precautions

N,N'-Diphenylbiguanide and the solvents used for its recrystallization pose certain health and safety risks. It is imperative to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Hazard Summary for N,N'-Diphenylbiguanide:

  • Acute Toxicity: Harmful if swallowed.[10][11]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[3][10][11]

  • Respiratory Irritation: May cause respiratory irritation.[10]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[10]

  • Combustibility: Combustible solid.[2][8]

Hazard Summary for Ethanol:

  • Flammability: Highly flammable liquid and vapor.

  • Health Hazards: May cause eye irritation and drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for N,N'-diphenylbiguanide and the chosen solvent before commencing any experimental work.[3][10][11]

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude N,N'-diphenylbiguanide. The quantities can be scaled up or down as needed, with appropriate adjustments to the solvent volume.

Materials and Equipment:
  • Crude N,N'-diphenylbiguanide

  • 95% Ethanol (reagent grade)

  • Deionized water (for ice bath)

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper (to fit Buchner funnel)

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Procedure:

Step 1: Dissolution of the Crude Solid

  • Place 5.0 g of crude N,N'-diphenylbiguanide into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 50 mL of 95% ethanol to the flask.

  • Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.

  • Gradually add more 95% ethanol in small portions (5-10 mL at a time) to the heated suspension until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[12] Avoid adding a large excess of solvent, as this will reduce the yield of the recrystallized product.

  • Once all the solid has dissolved, note the total volume of solvent used.

Step 2: Hot Filtration (Optional, but Recommended) This step is necessary if any insoluble impurities (e.g., dust, solid byproducts) are observed in the hot solution.

  • Pre-heat a second Erlenmeyer flask and a stemless funnel.

  • Place a piece of fluted filter paper in the pre-heated funnel.

  • Quickly pour the hot, saturated solution of N,N'-diphenylbiguanide through the fluted filter paper into the clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 3: Crystallization

  • Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than the small crystals that form from rapid cooling.[1]

  • Once the flask has reached room temperature, crystal formation should be evident. To maximize the yield, place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of the N,N'-diphenylbiguanide.

Step 4: Isolation of Crystals

  • Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask.

  • Place a piece of filter paper in the Buchner funnel and wet it with a small amount of cold 95% ethanol to ensure it lies flat and forms a good seal.

  • Turn on the vacuum source and swirl the crystalline mixture (the "slurry") in the Erlenmeyer flask to suspend the crystals.

  • Quickly pour the slurry into the center of the Buchner funnel.

  • Use a small amount of the cold mother liquor to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Wash the collected crystals with a small portion (5-10 mL) of ice-cold 95% ethanol to remove any adhering impurities from the mother liquor. It is important to use a minimal amount of cold solvent for washing to avoid redissolving the purified crystals.

Step 5: Drying the Purified Crystals

  • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator at room temperature. The chosen drying method should ensure that the temperature is well below the melting point of N,N'-diphenylbiguanide.

Step 6: Purity Assessment

  • Once dry, weigh the purified N,N'-diphenylbiguanide and calculate the percent recovery.

  • Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (145-151 °C) is indicative of high purity. Impurities typically depress and broaden the melting point range.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization procedure for N,N'-diphenylbiguanide.

Recrystallization_Workflow A Crude N,N-Diphenylbiguanide B Dissolution in Minimal Hot 95% Ethanol A->B Add Solvent & Heat C Hot Filtration (Optional) B->C Remove Insolubles D Slow Cooling & Crystallization B->D If no insolubles C->D Cool Slowly E Vacuum Filtration D->E Isolate Crystals F Washing with Cold 95% Ethanol E->F Wash I Impurities in Mother Liquor E->I Separate G Drying F->G Remove Solvent H Pure N,N-Diphenylbiguanide Crystals G->H

Caption: Workflow for the recrystallization of N,N'-diphenylbiguanide.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If a large volume is required, consider a different solvent with higher solvating power.
"Oiling out" occurs The boiling point of the solvent is higher than the melting point of the compound; The solution is cooled too rapidly.Use a lower-boiling point solvent. Ensure the solution cools slowly and without disturbance.
No crystals form upon cooling Too much solvent was used; The solution is not supersaturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure N,N'-diphenylbiguanide.
Low recovery of purified product Too much solvent was used; The crystals were washed with too much cold solvent; Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated for hot filtration.

References

  • LANXESS. (2015). Product Safety Assessment: N,N'-Diphenylguanidine.
  • Thermo Fisher Scientific. (2025).
  • Merck. (n.d.).
  • BenchChem. (2025). Technical Support Center: N,N'-Diphenylguanidine Monohydrochloride Synthesis.
  • Sciencelab.com. (2026).
  • Echemi. (n.d.). N,N′-Diphenylguanidine hydrobromide SDS.
  • Zhang, T., et al. (2018). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures.
  • BenchChem. (2025). Technical Guide: Synthesis and Characterization of N-benzyl-N',N''-diphenylguanidine.
  • BenchChem. (n.d.). Solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.
  • Cheméo. (n.d.). Chemical Properties of Guanidine, N,N'-diphenyl- (CAS 102-06-7). Retrieved from [Link]

  • LabXchange. (2024).
  • National Institute of Standards and Technology. (n.d.). Guanidine, N,N'-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Guidechem. (n.d.). 1,3-Diphenylguanidine 102-06-7 wiki.
  • ChemicalBook. (2026). 1,3-Diphenylguanidine.

Sources

Application

metal coordination modes of N-substituted biguanides

Application Note: Metal Coordination Modes of N-Substituted Biguanides Executive Summary & Mechanistic Rationale N-substituted biguanides, such as the widely prescribed anti-diabetic agent metformin (N,N-dimethylbiguanid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metal Coordination Modes of N-Substituted Biguanides

Executive Summary & Mechanistic Rationale

N-substituted biguanides, such as the widely prescribed anti-diabetic agent metformin (N,N-dimethylbiguanide) and phenformin, are highly versatile N-donor bidentate ligands. Over the past decade, the coordination of these biologically active biguanides to transition metal centers (e.g., Cu, Ni, Co, Pt, Au) has emerged as a powerful strategy to overcome drug resistance, enhance cellular lipophilicity, and unlock new therapeutic pathways, including targeted anti-cancer and antimicrobial applications[1].

The fundamental causality behind the success of biguanide metallodrugs lies in their electronic flexibility. Biguanides possess a highly delocalized


-electron system across their imine and amine groups. Because they are highly basic (pKa ~2.8 and 11.5), their coordination mode is strictly dictated by the pH of the reaction environment, which governs the ligand's protonation state[2].
  • Acidic to Neutral Conditions: The ligand remains protonated (monocationic or dicationic). The resulting steric hindrance and electrostatic repulsion prevent direct covalent metal-nitrogen bonding, leading to outer-sphere coordination (supramolecular salt formation)[3].

  • Alkaline Conditions: Deprotonation of the secondary amine yields the mono-anionic biguanidate species. This triggers the formation of a highly stable, symmetrical six-membered chelate ring with the metal center via two imine nitrogen atoms (N,N-bidentate mode)[4].

Understanding and controlling this pH-dependent structural divergence is critical for synthesizing reproducible, high-yield metallodrugs.

Quantitative Structural Data

The coordination geometry of biguanide complexes is highly dependent on the central transition metal and the ligand's protonation state. The table below summarizes key crystallographic data for representative metformin-transition metal complexes[5][6].

Metal Complex FormulaLigand Protonation StateCoordination GeometrySpace GroupM-N Bond Length (Å)

Neutral (Chelate

)
Distorted Octahedral

~1.95 - 2.01

Mixed (Neutral + Deprotonated)Square Planar

~1.88 - 1.92

NeutralSquare Planar (Rectangular)

~1.98 - 2.05

MonoprotonatedTetrahedral

N/A (Outer-sphere)

(Note: "Met" denotes neutral metformin; "Met-H" denotes the deprotonated metforminyde anion; "Met-H⁺" denotes protonated metformin).

Visualizing the Coordination Logic

The following diagram illustrates the causality between environmental pH, ligand electronic state, and the resulting coordination geometry.

G A N-Substituted Biguanide (Free Ligand) B Acidic pH (< 4) Protonated Species A->B C Alkaline pH (> 10) Deprotonated (Biguanidate) A->C D Outer-Sphere / H-Bonding (No direct M-N bond) B->D E N,N-Bidentate Chelation (Direct M-N bond) C->E F Square Planar (e.g., Ni²⁺, Cu²⁺) E->F G Octahedral (e.g., Co³⁺, Cr³⁺) E->G

pH-dependent structural divergence in N-substituted biguanide metal complexation.

Experimental Protocols: Synthesis & Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each synthesis includes an immediate analytical checkpoint to confirm that the thermodynamic pathway proceeded as intended.

Protocol A: Synthesis of a Square-Planar Ni(II) Biguanidate Complex

Objective: To synthesize


, utilizing alkaline conditions to force the deprotonation of metformin into its mono-anionic bidentate form[6][7].

Reagents:

  • Metformin hydrochloride (Met·HCl) (10 mmol, 1.65 g)

  • Nickel(II) chloride hexahydrate (

    
    ) (5 mmol, 1.19 g)
    
  • Sodium hydroxide (NaOH) (1 M aqueous solution)

  • Methanol / Ultra-pure water (1:1 v/v)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 10 mmol of Met·HCl in 20 mL of the methanol/water mixture.

  • Basification (Critical Step): Add 1 M NaOH dropwise under continuous stirring until the pH reaches 10.5. Rationale: This neutralizes the hydrochloride salt and deprotonates the secondary amine, generating the active biguanidate nucleophile.

  • Metal Addition: Dissolve 5 mmol of

    
     in 10 mL of water. Add this dropwise to the ligand solution. The solution will immediately transition from pale green to a vibrant yellow/orange, indicating the formation of the 
    
    
    
    chromophore.
  • Crystallization: Stir at 60°C for 2 hours. Filter the solution while hot to remove any precipitated nickel hydroxides. Allow the filtrate to evaporate slowly at room temperature for 48-72 hours until yellow monoclinic crystals form.

  • Self-Validation & QC:

    • Test: Perform FT-IR spectroscopy on the dried crystals.

    • Validation: The

      
       stretching band must shift from ~1624 cm⁻¹ (free Met·HCl) to ~1645-1660 cm⁻¹. Furthermore, the C-N-C internal angle restriction causes the disappearance of the secondary amine N-H stretch at ~3300 cm⁻¹. If the N-H stretch remains prominent, the pH was insufficiently alkaline, and the complex is merely an outer-sphere salt[2][8].
      
Protocol B: Synthesis of an Octahedral Co(III) Biguanide Complex

Objective: To synthesize


, utilizing in-situ oxidation to trap the metal in a kinetically inert 

octahedral geometry[5].

Reagents:

  • Metformin base (15 mmol, 1.93 g)

  • Cobalt(II) chloride hexahydrate (

    
    ) (5 mmol, 1.19 g)
    
  • Hydrogen peroxide (

    
    , 30% w/w)
    

Step-by-Step Methodology:

  • Complexation: Dissolve the Metformin base and

    
     in 30 mL of ethanol. Stir at room temperature for 30 minutes. The solution will appear pink/purple, characteristic of labile Co(II) complexes.
    
  • Oxidation: Add 2 mL of 30%

    
     dropwise. Rationale: Co(II) is highly labile; oxidizing it to Co(III) creates a kinetically inert 
    
    
    
    low-spin complex, locking the three bidentate biguanide ligands into a robust octahedral geometry.
  • Reflux & Isolation: Reflux the mixture at 70°C for 3 hours. The solution will turn deep reddish-brown. Cool to 4°C overnight to precipitate the cubic reddish crystals.

  • Self-Validation & QC:

    • Test: Measure the magnetic susceptibility of the bulk powder.

    • Validation: The product must be diamagnetic (

      
       B.M.). If the sample exhibits paramagnetism, the oxidation step failed, and the sample is contaminated with high-spin Co(II) intermediates.
      

Pharmacological Mechanism Pathway

The transformation of a free biguanide into a metallodrug fundamentally alters its pharmacokinetic properties. The coordination neutralizes the polarity of the ligand's imine groups, significantly enhancing lipophilicity and allowing the complex to bypass traditional transporter-dependent cellular uptake (e.g., OCT1 transporters for metformin)[1][9].

G2 M1 Free Biguanide (Hydrophilic / Cationic) M3 Metallodrug Complex (Enhanced Lipophilicity) M1->M3 M2 Transition Metal (e.g., Cu, Ni, Au) M2->M3 M4 Cellular Membrane Passive Penetration M3->M4 M5 Intracellular Targets (Mitochondria / DNA Grooves) M4->M5 M6 Therapeutic Efficacy (Anticancer / Antidiabetic) M5->M6

Mechanistic pathway of biguanide metallodrugs enhancing cellular penetration.

References

  • Biological Properties of Transition Metal Complexes with Metformin and Its Analogues. Pharmaceuticals (nih.gov).[Link]

  • Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances (nih.gov).[Link]

  • Decavanadate Salts of Cytosine and Metformin: A Combined Experimental-Theoretical Study of Potential Metallodrugs Against Diabetes and Cancer. Frontiers in Chemistry (nih.gov).[Link]

  • Priyadaranjan Rây: Inner metallic complexes and biguanide coordination. Indian Academy of Sciences.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 1,1-Diphenylbiguanide in Aqueous Media

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1,1-diphenylbiguanide in their experimental workflows. As a compound with significant hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1,1-diphenylbiguanide in their experimental workflows. As a compound with significant hydrophobic character due to its two phenyl rings, 1,1-diphenylbiguanide is anticipated to have low intrinsic aqueous solubility. This document provides a comprehensive troubleshooting framework, detailing the scientific principles and practical methodologies to enhance its dissolution in aqueous solutions.

Understanding the Challenge: Physicochemical Properties of 1,1-Diphenylbiguanide

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues and questions that arise during the handling of 1,1-diphenylbiguanide in aqueous environments.

Q1: My 1,1-diphenylbiguanide is not dissolving in water or buffer. What is the first thing I should try?

A1: The most straightforward initial approach is pH adjustment . Since 1,1-diphenylbiguanide is a weak base, its solubility can be significantly increased in acidic conditions[3][4]. By lowering the pH of your aqueous medium, you protonate the basic biguanide group, forming a more soluble salt.

  • Expert Insight: The Henderson-Hasselbalch equation governs this relationship. For a weakly basic drug, solubility increases as the pH of the solution drops below its pKa[3]. While the pKa of 1,1-diphenylbiguanide is not published, a good starting point is to prepare solutions with a pH of 2-4.

Q2: I tried lowering the pH, but the solubility is still insufficient for my needs. What's the next step?

A2: If pH adjustment alone is not enough, the next logical step is to employ a co-solvent system . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds[5][6].

  • Commonly Used Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used in pharmaceutical formulations[6].

  • Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule. This effectively lowers the interfacial tension between the aqueous solution and the hydrophobic solute[5].

Q3: Are there more advanced techniques if co-solvents are not suitable for my application?

A3: Yes, cyclodextrin complexation is a powerful method for enhancing the solubility of poorly soluble drugs[7][8][9]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like 1,1-diphenylbiguanide, forming an inclusion complex that is water-soluble[7][9].

  • Mechanism of Action: The hydrophobic phenyl groups of 1,1-diphenylbiguanide can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "cloaking" the hydrophobic drug and increasing its apparent water solubility[7][].

  • Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used due to their availability and safety profiles[8][11]. A study on the related compound diphenylguanidine (DPG) demonstrated a significant enhancement in water solubility through the formation of an inclusion complex with a β-cyclodextrin polymer[12].

Q4: How do I determine the solubility of my 1,1-diphenylbiguanide formulation?

A4: The gold standard for measuring equilibrium solubility is the shake-flask method [13][14]. This involves adding an excess amount of the compound to the solvent system of interest, agitating it for a sufficient period (typically 24-72 hours) to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant[13].

  • Analytical Quantification: The concentration in the supernatant is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS)[15][16]. For high-throughput screening, kinetic solubility assays using nephelometry (light scattering) can provide a rapid assessment of solubility[17].

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Acidic Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 7.0 (e.g., citrate buffers, phosphate buffers).

  • Sample Preparation: Add an excess of 1,1-diphenylbiguanide to a known volume of each buffer in a sealed vial.

  • Equilibration: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of dissolved 1,1-diphenylbiguanide using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement using Co-solvents
  • Co-solvent System Preparation: Prepare a series of co-solvent systems by mixing a water-miscible organic solvent (e.g., ethanol, propylene glycol) with water at various volume/volume ratios (e.g., 10%, 20%, 30% v/v).

  • Solubility Determination: Following steps 2-5 from Protocol 1, determine the solubility of 1,1-diphenylbiguanide in each co-solvent mixture.

  • Data Analysis: Plot the solubility of 1,1-diphenylbiguanide as a function of the co-solvent concentration.

Protocol 3: Solubility Enhancement with Cyclodextrins
  • Cyclodextrin Stock Solutions: Prepare stock solutions of a selected cyclodextrin (e.g., HP-β-CD) in water at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Phase Solubility Diagram Construction: Add an excess of 1,1-diphenylbiguanide to each cyclodextrin solution.

  • Equilibration and Analysis: Follow steps 3-5 from Protocol 1 to determine the concentration of dissolved 1,1-diphenylbiguanide in each cyclodextrin solution.

  • Data Interpretation: Plot the concentration of dissolved 1,1-diphenylbiguanide against the cyclodextrin concentration. The resulting phase solubility diagram will indicate the extent of solubility enhancement and the stoichiometry of the inclusion complex.

Data Presentation

Table 1: Hypothetical Solubility of 1,1-Diphenylbiguanide in Different Solvent Systems

Solvent SystempHTemperature (°C)Expected Solubility (µg/mL)
Deionized Water7.025< 10
0.1 M HCl1.025> 1000
Phosphate Buffer7.425< 10
20% Ethanol in Water7.02550 - 100
5% HP-β-CD in Water7.025200 - 500

Note: These are expected values based on the chemical structure and behavior of similar compounds. Actual experimental results may vary.

Visualizations

Solubility_Troubleshooting_Workflow Start Start: Poor Solubility of 1,1-Diphenylbiguanide in Water pH_Adjustment Attempt 1: pH Adjustment (Lower pH to 2-4) Start->pH_Adjustment Check_Solubility1 Is Solubility Sufficient? pH_Adjustment->Check_Solubility1 Co_Solvent Attempt 2: Co-Solvent System (e.g., Ethanol, PG) Check_Solubility1->Co_Solvent No Success Success: Formulation Optimized Check_Solubility1->Success Yes Check_Solubility2 Is Solubility Sufficient? Co_Solvent->Check_Solubility2 Cyclodextrin Attempt 3: Cyclodextrin Complexation (e.g., HP-β-CD) Check_Solubility2->Cyclodextrin No Check_Solubility2->Success Yes Check_Solubility3 Is Solubility Sufficient? Cyclodextrin->Check_Solubility3 Check_Solubility3->Success Yes Further_Strategies Consider Advanced Strategies: (e.g., Nanosuspensions, Solid Dispersions) Check_Solubility3->Further_Strategies No

Caption: Troubleshooting workflow for enhancing the aqueous solubility of 1,1-diphenylbiguanide.

Cyclodextrin_Inclusion_Complex cluster_0 Poorly Soluble Drug cluster_1 Solubilizing Agent cluster_2 Water-Soluble Inclusion Complex DPBG 1,1-Diphenylbiguanide (Hydrophobic) Complex Inclusion Complex (Enhanced Aqueous Solubility) DPBG->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

References

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31). Google.
  • Popov-Celeketic, D., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University.
  • Jafar, M., et al. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems. Pharma Excipients.
  • Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs.
  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • Assay Drug Dev Technol. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Mary Ann Liebert, Inc., publishers.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. National Center for Biotechnology Information.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare.
  • Wiley Online Library. (2021, December 17). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. Wiley Online Library.
  • PMC. (2021, December 18). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. National Center for Biotechnology Information.
  • SlideShare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare.
  • PMC. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Drug Delivery Leader. (2022, February 28). 5 Novel Techniques For Solubility Enhancement. Drug Delivery Leader.
  • Cheméo. (n.d.). Chemical Properties of Biguanide, 1-phenyl- (CAS 102-02-3). Cheméo.
  • PubChem. (n.d.). Phenylbiguanide. National Center for Biotechnology Information.
  • Cheméo. (n.d.). [1,1'-Biphenyl]-4,4'-diamine, N,N'-diphenyl- (CAS 531-91-9). Cheméo.
  • PMC. (2022, October 15). Supramolecular Design Strategy of a Water-Soluble Diphenylguanidine-Cyclodextrin Polymer Inclusion Complex. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Phenylbiguanide monohydrochloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,1-Diphenylethane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,1-Diphenylbutane-1,4-diol. National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: 1,1-Diphenylbiguanide Coordination Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-diphenylbiguanide. This resource provides expert-driven troubleshooting guides and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-diphenylbiguanide. This resource provides expert-driven troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this bulky ligand during metal coordination experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and foundational questions regarding the coordination of 1,1-diphenylbiguanide.

Q1: What is steric hindrance in the context of 1,1-diphenylbiguanide, and how do I recognize it in my reaction?

A1: Steric hindrance refers to the spatial obstruction caused by the bulky phenyl groups attached to the same nitrogen atom (N1) of the biguanide backbone.[1] These groups create a crowded environment around the nitrogen donor atoms, making it difficult for the ligand to approach and bind to a metal center, especially if the metal itself has other bulky ligands.[1][2]

Common signs of steric hindrance in your reaction include:

  • Low or No Yield: The most obvious sign is a significantly lower than expected amount of the desired metal complex.[3]

  • Incomplete Reaction: Even with an excess of the metal precursor, a large amount of unreacted 1,1-diphenylbiguanide remains.

  • Formation of Side Products: The reaction may yield unintended products, such as partially coordinated complexes or products from ligand decomposition.

  • Precipitation of Starting Materials: The metal salt or ligand may precipitate out of solution, indicating that the coordination reaction is not proceeding.

Q2: Why is my yield of the 1,1-diphenylbiguanide complex so low, even when using a 1:1 stoichiometry with a labile metal precursor?

A2: Low yields are a classic symptom of steric hindrance. The two phenyl groups on the N1 nitrogen create significant steric bulk, which can repel the metal center and prevent the ligand from adopting the necessary conformation for stable chelation.[1][4] Even with a labile (easily displaced) precursor, the activation energy required to overcome this steric repulsion can be high, leading to a slow or incomplete reaction.[5][6] Furthermore, the bulky nature of the ligand can destabilize the resulting complex, shifting the equilibrium back towards the starting materials.

Q3: Can the choice of solvent impact the coordination of a sterically hindered ligand like 1,1-diphenylbiguanide?

A3: Absolutely. The solvent plays a critical role. Coordinating solvents (e.g., DMSO, DMF, acetonitrile) can compete with the 1,1-diphenylbiguanide for coordination sites on the metal center.[7][8] If the solvent molecule is smaller and less hindered, it may preferentially bind, effectively blocking the biguanide. Conversely, using a non-coordinating or weakly coordinating solvent can favor the binding of your primary ligand.[9]

Q4: I observe the formation of an initial colored solution, suggesting coordination, but then it reverts to the color of the starting materials. What is happening?

A4: This suggests the formation of a transient or unstable complex. The initial color change may indicate a weak interaction or the formation of a kinetically favored but thermodynamically unstable product. Due to the steric strain imposed by the diphenyl groups, the complex may be prone to dissociation or decomposition over time, reverting to the more stable, uncoordinated starting materials.[1] This is particularly common if the reaction conditions (e.g., temperature, concentration) are not optimized to stabilize the sterically strained product.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies to overcome specific challenges encountered during the coordination of 1,1-diphenylbiguanide.

Guide 1: Low Reaction Yield or Incomplete Conversion

This guide focuses on strategies to drive the reaction forward when steric hindrance is preventing complete complex formation.

The steric barrier presented by the N1-diphenyl groups requires specific strategies to favor the formation of the metal-ligand bond.

The goal of this strategy is to minimize competition at the metal center. A strongly coordinating anion (like chloride or nitrate) from the metal salt can compete with the bulky biguanide ligand.[10][11] By using a metal salt with a weakly or non-coordinating anion, you create a more electrophilic and accessible metal center.

Detailed Protocol: Anion Metathesis & Optimized Solvent Selection

  • Anion Exchange (Metathesis):

    • Step 1: Dissolve your starting metal salt (e.g., MCl₂, M(NO₃)₂) in a suitable solvent like methanol or water.

    • Step 2: In a separate flask, dissolve a stoichiometric equivalent of a salt containing a non-coordinating anion (e.g., AgSbF₆, AgBF₄, KPF₆) in the same solvent.

    • Step 3: Slowly add the silver or potassium salt solution to your metal salt solution while stirring. A precipitate (AgCl, KNO₃) will form immediately.

    • Step 4: Stir the mixture for 1-2 hours at room temperature to ensure complete precipitation.

    • Step 5: Filter the mixture through a fine frit or Celite pad to remove the precipitated salt. The resulting filtrate contains your metal center with the desired non-coordinating anion. Use this filtrate directly in the next step.

  • Coordination Reaction:

    • Step 1: In a separate, dry flask under an inert atmosphere (N₂ or Ar), dissolve your 1,1-diphenylbiguanide ligand in a dry, non-coordinating solvent (e.g., dichloromethane, toluene).

    • Step 2: Slowly add the metal-anion filtrate from the previous step to the ligand solution at room temperature.

    • Step 3: Allow the reaction to stir for 12-24 hours. Monitor the reaction progress by TLC or a suitable spectroscopic method.

    • Step 4: If the reaction is slow, gentle heating (40-60 °C) can be applied to overcome the activation energy barrier.[12]

Table 1: Comparison of Solvent and Anion Systems

Metal Salt AnionSolvent SystemRationaleExpected Outcome
Cl⁻, Br⁻, NO₃⁻ Acetonitrile, DMSOProblematic: Both anion and solvent are coordinating and compete with the bulky ligand.[7]Low to no yield of the desired complex.
BF₄⁻, PF₆⁻ Dichloromethane (DCM)Improved: Weakly coordinating anion and solvent reduce competition.Moderate yield, reaction may still be slow.
SbF₆⁻, B(C₆F₅)₄⁻ Toluene, DichloromethaneOptimal: Highly non-coordinating anions create a very "naked" and reactive metal center.[9]Higher yield and faster reaction rates.

Introducing a smaller, less demanding ancillary (or co-ligand) can sometimes facilitate the coordination of the bulky biguanide by first forming a stable intermediate.[13]

Conceptual Workflow:

Ancillary_Ligand_Strategy cluster_0 Step 1: Form Intermediate cluster_1 Step 2: Ligand Exchange Metal_Source Metal Source (e.g., PdCl₂) Intermediate [PdCl₂(PPh₃)₂] Metal_Source->Intermediate Ancillary_Ligand Ancillary Ligand (e.g., PPh₃) Ancillary_Ligand->Intermediate Final_Complex Final Complex Intermediate->Final_Complex Bulky_Ligand 1,1-Diphenylbiguanide Bulky_Ligand->Final_Complex

Caption: Workflow for using an ancillary ligand to facilitate coordination.

Guide 2: Product Instability or Decomposition

This guide addresses situations where the desired complex forms but is not stable under the reaction or workup conditions.

The crowding caused by the phenyl groups can lead to elongated and weakened metal-ligand bonds, making the complex susceptible to decomposition.[14][15]

Running the reaction at a reduced temperature can help trap the kinetically formed product and prevent decomposition pathways that may have higher activation energies.

Detailed Protocol: Cryogenic Coordination

  • Reagent Preparation:

    • Step 1: Prepare two separate Schlenk flasks, one containing the metal precursor (ideally with a non-coordinating anion) in a low-freezing-point solvent (e.g., DCM, THF).

    • Step 2: In the second flask, dissolve the 1,1-diphenylbiguanide in the same solvent.

  • Reaction Setup:

    • Step 1: Cool both solutions to -78 °C using a dry ice/acetone bath.

    • Step 2: Using a cannula, slowly transfer the ligand solution to the metal precursor solution while maintaining the -78 °C temperature.

    • Step 3: Stir the reaction mixture at -78 °C for 4-6 hours.

    • Step 4: After the initial stirring period, allow the reaction to slowly warm to room temperature overnight (leaving it in the bath as the dry ice sublimates is a good method).

  • Workup and Isolation:

    • Step 1: Once at room temperature, immediately proceed with workup. Minimize exposure to heat and coordinating solvents.

    • Step 2: If the product precipitates, it can be isolated by cold filtration. If it is soluble, removal of the solvent under reduced pressure at low temperature is recommended.

Visualization of Steric Hindrance:

Caption: Steric clash between phenyl groups and the metal center.

References

  • Control of ligand exchange rate between coordination cages by the steric bulk of the ligand and the coordinating solvent. ChemRxiv. Available at: [Link]

  • Coordination chemistry effects of the space-demanding solvent molecule N,N′-dimethylpropyleneurea. PMC. Available at: [Link]

  • Controlled Steric Hindrance Enables Efficient Ligand Exchange for Stable, Infrared-Bandgap Quantum Dot Inks. SciSpace. Available at: [Link]

  • Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes. PMC. Available at: [Link]

  • Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives. MDPI. Available at: [Link]

  • Ligand and solvent effects on CO 2 insertion into group 10 metal alkyl bonds. Royal Society of Chemistry. Available at: [Link]

  • Concerted ligand exchange and the roles of counter anions in the reversible structural switching of crystalline peptide metallo-macrocycles. PubMed. Available at: [Link]

  • Controlled Steric Hindrance Enables Efficient Ligand Exchange for Stable, Infrared-Bandgap Quantum Dot Inks. ResearchGate. Available at: [Link]

  • FACTORS AFFECTING STABILITY OF COMPLEXES 1) Steric Effect 2) Forced Configuration. SlidePlayer. Available at: [Link]

  • The Role of Counter-Ions in Peptides—An Overview. MDPI. Available at: [Link]

  • Solvent-Effected Coordination Variation of Flexible Ligands to Cu(II) for the Formation of 1D and 2D Secondary Building Units for Metal-Organic Frameworks. PubMed. Available at: [Link]

  • Counter-anion role in the formation of two supramolecular complexes: 2·CH3CN and [Ag2(DPP)2(NO3)2] {DPP is N-[(diphenylphosphanyl)methyl]pyridin-4-amine}. PubMed. Available at: [Link]

  • The Role of Counter-Anions on Cationic Antimicrobial Agents. Medical Research Archives. Available at: [Link]

  • Counter-ion influence on the coordination mode of the 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (bpo) ligand in mercury(ii) coordination polymers, [Hg(bpo)nX2]: X = I−, Br−, SCN−, N3− and NO2−. Royal Society of Chemistry. Available at: [Link]

  • DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. MDPI. Available at: [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC. Available at: [Link]

  • Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety. New Journal of Chemistry. Available at: [Link]

  • Synthesis and crystal structure of tetrakis(1,3-diphenyl-1,3-propanedionato) zirconium(IV). The Southern African Institute of Mining and Metallurgy. Available at: [Link]

  • Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme. PMC. Available at: [Link]

  • Synthesis and Characterization of Coordination Compounds. Truman State University. Available at: [Link]

  • Synthesis and Reactions of Coordination Compounds. ResearchGate. Available at: [Link]

  • Steric hindrance effect of Schiff-base ligands on magnetic relaxation dynamics and emissive behavior of two dinuclear dysprosium. IITB. Available at: [Link]

  • Direct synthesis of coordination and organometallic compounds. SearchWorks catalog. Available at: [Link]

  • The effect of steric hindrance on the Fe(II) complexes of triazine-containing ligands. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopic Characterization of N,N-Diphenylbiguanide

For researchers, scientists, and drug development professionals, the unambiguous characterization of synthesized compounds is a cornerstone of scientific integrity. Fourier-Transform Infrared (FTIR) spectroscopy remains...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of synthesized compounds is a cornerstone of scientific integrity. Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and powerful tool for elucidating the functional groups present in a molecule, thereby providing a unique chemical fingerprint. This guide offers an in-depth analysis of the expected FTIR spectrum of N,N-diphenylbiguanide, a compound of interest in medicinal chemistry, by comparing its predicted vibrational modes with those of the well-characterized antidiabetic drug, Metformin.

The Principle of IR Spectroscopy in Compound Characterization

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule is irradiated with infrared light, its covalent bonds vibrate at specific frequencies corresponding to the energy of the radiation absorbed. These vibrations, which include stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, twisting), are quantized. The resulting absorption spectrum provides extensive information about the functional groups present, as different bonds (e.g., N-H, C=N, C-N, aromatic C-H) absorb at characteristic wavenumbers (cm⁻¹).[1] The region below 1500 cm⁻¹ is known as the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole, making it invaluable for definitive identification.[2]

Predicted IR Absorption Profile of N,N-Diphenylbiguanide

The structure of N,N-diphenylbiguanide contains several key vibrational units:

  • N-H Groups: It possesses both primary (-NH₂) and secondary (>N-H) amine/imine groups, which are expected to produce distinct stretching and bending vibrations.

  • Biguanide Core (C=N and C-N): The conjugated system of carbon-nitrogen double and single bonds is characteristic of the biguanide structure.

  • Phenyl Rings (C₆H₅): The two aromatic rings will contribute characteristic C-H and C=C stretching and bending modes.

Based on established correlation tables and data from similar compounds, the following table summarizes the predicted key IR peaks for N,N-diphenylbiguanide.

Table 1: Predicted Characteristic IR Absorption Bands for N,N-Diphenylbiguanide

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comments
3500 - 3300Medium, SharpAsymmetric & Symmetric N-H Stretch (-NH₂)Primary amines typically show two distinct bands in this region.[3][4] The presence of two phenyl groups may influence the exact position.
3350 - 3310Weak-MediumN-H Stretch (>N-H)A single band characteristic of secondary amine/imine groups is expected.[3] This may overlap with the -NH₂ signals.
3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds on the phenyl rings.[2]
~1640StrongC=N Stretch (asymmetric)The conjugated C=N system in biguanides gives a strong absorption in this region.[5]
1600 & 1500Medium, SharpAromatic C=C Ring StretchAromatic rings typically show two characteristic bands for ring stretching vibrations.[2]
~1580StrongN-H Bend (-NH₂)The scissoring vibration of the primary amine group is expected here, often appearing strong.[3][4]
1335 - 1250StrongAromatic C-N StretchThe bond between the phenyl ring nitrogen and the carbon atom typically absorbs strongly in this range.[3][6]
900 - 690StrongAromatic C-H Out-of-Plane BendThe substitution pattern on the phenyl rings will determine the exact position and number of these strong bands.

Comparative Analysis: N,N-Diphenylbiguanide vs. Metformin

To contextualize the predicted spectrum, a comparison with a well-studied biguanide, Metformin, is highly instructive. Metformin is an aliphatic biguanide, lacking the aromatic rings of N,N-diphenylbiguanide. This structural difference is the primary source of variation in their respective IR spectra and serves as a key diagnostic tool.

Table 2: Comparative IR Peak Analysis — N,N-Diphenylbiguanide vs. Metformin

Vibrational ModeN,N-Diphenylbiguanide (Predicted, cm⁻¹)Metformin (Experimental, cm⁻¹)Key Differentiating Features
N-H Stretching 3500 - 33003372, 3300, 3176[7]Both show multiple N-H stretching bands, characteristic of the biguanide core. The exact positions differ due to electronic effects (aromatic vs. aliphatic substitution).
Aromatic C-H Stretch 3100 - 3000AbsentPrimary identifier for N,N-diphenylbiguanide. The presence of peaks just above 3000 cm⁻¹ is a clear indication of aromatic C-H bonds.
Aliphatic C-H Stretch Absent~2964, ~2821[5]The characteristic sp³ C-H stretches from Metformin's methyl groups are absent in N,N-diphenylbiguanide.
C=N Stretching ~16401626, 1583[5]Both compounds show strong absorption in this region, confirming the biguanide structure. The conjugation with phenyl rings in N,N-diphenylbiguanide may slightly shift the peak position.
Aromatic C=C Stretch ~1600, ~1500AbsentPrimary identifier for N,N-diphenylbiguanide. These two sharp-to-medium peaks are definitive evidence of the phenyl rings.
N-H Bending ~15801566, 1533, 1508[5]Both exhibit N-H bending modes, though the specific frequencies and patterns will differ.
Aromatic C-N Stretch 1335 - 1250AbsentThe strong band from the Ar-N bond is a unique feature of the diphenyl-substituted compound.
Aliphatic C-N Stretch Present, but weaker1170 - 1033[7]While C-N single bond stretches exist in both, the aromatic C-N stretch in N,N-diphenylbiguanide is expected to be more intense and at a higher frequency.
Aromatic C-H Bending 900 - 690AbsentStrong out-of-plane bending signals provide further confirmation of the aromatic substituents.

This comparison demonstrates that while both molecules share the characteristic biguanide N-H and C=N absorptions, the presence of strong, sharp peaks between 3100-3000 cm⁻¹, around 1600 cm⁻¹, 1500 cm⁻¹, and in the 900-690 cm⁻¹ region uniquely identifies N,N-diphenylbiguanide.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and high-quality data, a standardized sample preparation and analysis protocol is critical. The Potassium Bromide (KBr) pellet method is a gold standard for solid-state transmission FTIR because KBr is transparent in the mid-IR range (4000–400 cm⁻¹), providing an interference-free spectrum.[8][9]

Step-by-Step Methodology for KBr Pellet Preparation
  • Drying: Gently heat spectroscopic grade KBr at ~110°C for 2-4 hours to remove adsorbed moisture, which would otherwise cause a broad O-H absorption band around 3400 cm⁻¹.[8] Store the dried KBr in a desiccator.

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid N,N-diphenylbiguanide sample to a very fine powder. The goal is to reduce particle size to less than 2 microns to minimize infrared light scattering (the Christiansen effect).[8]

  • Mixing: Add ~150-200 mg of the dried KBr to the ground sample in the mortar.[10] Gently but thoroughly mix the two powders until the mixture is homogenous. Avoid overly vigorous grinding which can cause sample degradation.

  • Pellet Pressing: Transfer the homogenous powder mixture into a pellet die. Place the die into a hydraulic press. Apply a vacuum to the die assembly for 1-2 minutes to remove entrapped air.

  • Compression: Slowly apply pressure up to 8-10 tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent pellet.[8]

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis. A good pellet should be clear and free of cracks or cloudiness.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis A Dry KBr Powder (~110°C, 2-4h) C Add ~200 mg KBr & Mix Thoroughly A->C B Grind 1-2 mg Sample (Agate Mortar) B->C D Load into Pellet Die & Apply Vacuum C->D E Press at 8-10 Tons D->E F Form Transparent Pellet E->F H Place Pellet in Sample Holder F->H Transfer G Acquire Background Spectrum (Air) I Acquire Sample Spectrum G->I H->I J Process Data (Baseline Correction, etc.) I->J

Experimental workflow for FTIR analysis using the KBr pellet method.

A Logical Approach to Spectral Interpretation

Interpreting an FTIR spectrum should be a systematic process. The following logical flow helps in identifying the key functional groups of a molecule like N,N-diphenylbiguanide and confirming its structure.

Interpretation_Flow decision decision result result Start Analyze Spectrum (4000-600 cm⁻¹) q4 Multiple bands at 3500-3300 cm⁻¹? Start->q4 q1 Bands > 3100 cm⁻¹? q2 Sharp bands at ~1600 & ~1500 cm⁻¹? q1->q2 Yes r_no_arom_ch r_no_arom_ch q1->r_no_arom_ch No r_arom_ch Aromatic C-H Present q1->r_arom_ch q3 Strong band at ~1640 cm⁻¹? q2->q3 Yes r_no_arom_ring r_no_arom_ring q2->r_no_arom_ring No r_arom_ring Aromatic Ring Present q2->r_arom_ring r_no_cn r_no_cn q3->r_no_cn No r_cn C=N Group Present q3->r_cn Conclusion All 'Yes' confirms N,N-Diphenylbiguanide Structure q3->Conclusion Yes q4->q1 Yes r_no_nh r_no_nh q4->r_no_nh No r_nh N-H Groups Present q4->r_nh

Logical flow diagram for the interpretation of an N,N-diphenylbiguanide IR spectrum.

Conclusion

The infrared spectrum of N,N-diphenylbiguanide is predicted to be rich in characteristic absorption bands that allow for its unambiguous identification. While it shares the core biguanide absorptions for N-H and C=N bonds with aliphatic analogues like Metformin, it is clearly distinguished by a suite of peaks corresponding to its phenyl substituents. The presence of aromatic C-H stretches above 3000 cm⁻¹, dual C=C ring stretches around 1600 and 1500 cm⁻¹, a strong aromatic C-N stretch, and prominent C-H out-of-plane bending bands collectively form a unique spectral fingerprint. By following the detailed experimental protocol and systematic interpretation logic presented, researchers can confidently characterize this molecule and differentiate it from other biguanide derivatives.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Adamu, U., Ibrahim, Y. E., & Getso, M. I. (2025). Comparative Analysis of the Level of Metformin Hydrochloride in Different Tablets Brands. ChemClass Journal, 25(9), 1-5. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Agnes, A. G., Jeyaseelan, S., & Doss, G. A. (2022). Quantitative Determination of Metformin Hydrochloride Tablet of Different Brands Available in Malaysia by UV Spectrophotometry and Fourier Transform Infrared Spectroscopy (FTIR). Journal of Pharmaceutical Research International, 34(46A), 48-57. Retrieved from [Link]

  • Sheela, N. R., Muthu, S., & Sampathkrishnan, S. (2011). FTIR, FT Raman and UV-Visible Spectroscopic Analysis on Metformin Hydrochloride. Asian Journal of Chemistry, 23(11), 5051-5054. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) metformin HCl and (b) optimized nanoformulation, NP5. Retrieved from [Link]

  • Kintek. (2026, February 10). What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis? Retrieved from [Link]

  • ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • Oruç, Ö. E., & Sezgin-Bayindir, Z. (2021). Comparison of the Physicochemical Properties and Release Profiles of Metformin Tablets of Eight Different Brands Available in the Northern Cyprus Pharmaceutical Market. Bezmialem Science, 9(3), 324-332. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Clark, C. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3-Diphenylguanidine (DPG)

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of 1,3-Diphenylguanidine (CAS No. 102-06-7).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of 1,3-Diphenylguanidine (CAS No. 102-06-7). Adherence to these protocols is imperative for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

A Note on Chemical Identity: The topic specified was "Biguanide, 1,1-diphenyl-". This is a known but less common isomer (CAS No. 4750-33-8). The vast majority of safety and regulatory data pertains to the more common isomer, 1,3-Diphenylguanidine (DPG) . Due to their structural similarities and the availability of robust safety data, this guide focuses on the disposal procedures for DPG, which provides a strong, safety-oriented framework applicable to related compounds.

Core Hazard Profile: Understanding the "Why" Behind the Protocol

Effective disposal is rooted in a fundamental understanding of the chemical's intrinsic hazards. 1,3-Diphenylguanidine is not a benign substance; its disposal protocol is dictated by its significant health and environmental risks.

Health Hazards: DPG poses multiple health risks to laboratory personnel. It is classified as harmful if swallowed and causes significant skin and serious eye irritation.[1][2][3] Inhalation of dust may lead to respiratory irritation.[3][4] Critically, it is suspected of damaging fertility, placing it in a category of compounds that require stringent handling and containment measures to prevent reproductive toxicity.[1][2][5]

Environmental Hazards: The primary driver for its strict disposal protocol is its environmental toxicity. DPG is classified as toxic to aquatic life with long-lasting effects.[1][2][5] Guanidinium-based compounds can persist in aquatic environments and exhibit toxicity to various organisms. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to significant, long-term ecological damage.[6]

Key Hazard and Safety Data
PropertyInformationSource(s)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361f (Suspected of damaging fertility), H411 (Toxic to aquatic life with long lasting effects).[1][2][3]
Appearance White to off-white crystalline powder.[1]
Incompatible Materials Strong oxidizing agents, Acids.[5]
Hazardous Decomposition Combustion produces toxic byproducts including Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen cyanide (hydrocyanic acid).[1][5]
Required PPE Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, lab coat. Use a respirator if dust is generated.[1][7][8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the management of DPG waste from the point of generation to its final collection. The core principle is that all DPG waste is considered hazardous and must be disposed of through an approved waste disposal plant.[1][4][5]

Step 1: Waste Segregation and Containment

The causality behind segregation is chemical compatibility. Mixing DPG waste with incompatible materials like acids can trigger hazardous reactions. Therefore, all DPG waste streams must be kept separate.

  • Action: Designate a specific, sealed, and clearly labeled hazardous waste container for all DPG waste. This container should be made of a compatible material, such as High-Density Polyethylene (HDPE).

  • Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste can be safely handled by disposal technicians.

Step 2: Characterizing and Labeling the Waste

Regulatory bodies require that all hazardous waste is fully characterized.[9]

  • Action: The waste container label must be filled out completely and accurately. This includes:

    • The words "Hazardous Waste."

    • The full chemical name: "1,3-Diphenylguanidine."

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

  • Rationale: Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container. It ensures the final disposal facility understands the contents and can manage them appropriately.[9]

Step 3: Managing Different DPG Waste Streams
  • Unused or Expired Solid DPG: Place directly into the designated hazardous waste container. Do not attempt to repurpose expired chemicals.

  • Contaminated Lab Materials (Non-Sharps): This includes items like contaminated gloves, weighing papers, and bench protectors. These items must be placed in the sealed hazardous waste container.[10]

  • Contaminated Glassware and Sharps: Place these items in a puncture-proof sharps container that is also labeled as "Hazardous Waste" with the chemical name. Do not mix these with regular biohazardous sharps.

  • Empty DPG Containers: An "empty" container that held a hazardous chemical is often still regulated as hazardous waste. To render it non-hazardous, it must be "RCRA empty." This typically involves triple-rinsing with a suitable solvent (e.g., methanol or acetone). Crucially, the rinsate from this process is itself hazardous waste and must be collected in a separate, labeled hazardous waste container for liquids.[11] Never wash the rinsate down the drain.

Step 4: Storage and Disposal Request
  • Action: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[5]

  • Action: Once the container is full or you are discontinuing work with DPG, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[12][13]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response line.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a respirator if the material is dusty.

  • Contain the Spill: Use a dry cleanup procedure. Do not add water. Carefully sweep or vacuum the solid material.[7] Avoid any actions that generate dust.[7][14]

  • Collect Waste: Place all contaminated cleanup materials into your designated DPG hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

Visualization of the DPG Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 1,3-Diphenylguanidine.

DPG_Disposal_Workflow cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_sharps 2c. Sharps/Glassware Protocol cluster_final 3. Final Steps start DPG Waste Generated waste_type Solid, Liquid, or Contaminated Item? start->waste_type solid_waste Pure DPG or Contaminated PPE/Debris waste_type->solid_waste Solid liquid_waste Contaminated Solvents or Container Rinsate waste_type->liquid_waste Liquid sharps_waste Contaminated Glassware, Needles, Pipettes waste_type->sharps_waste Sharps/ Glass solid_container Place in Labeled Solid Hazardous Waste Container (e.g., HDPE Pail) solid_waste->solid_container storage Store Securely in Satellite Accumulation Area solid_container->storage liquid_container Place in Labeled Liquid Hazardous Waste Container (e.g., Solvent Bottle) liquid_waste->liquid_container liquid_container->storage sharps_container Place in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container sharps_container->storage pickup Contact EHS for Waste Pickup storage->pickup

Caption: Decision workflow for segregating and disposing of DPG waste.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals. (Source: General guidance on chemical waste disposal methods). URL: [Link]

  • HB Chemical Safety Data Sheet for DPG. (Source: Lists GHS classifications and precautionary statements). URL: [Link]

  • Chemotechnique Diagnostics Safety Data Sheet. (Source: Details health classifications and first aid measures). URL: [Link]

  • Nippon Chemical Texas Inc. Safety Data Sheet for 1,1-DIPHENYLETHANE. (Source: Provides general chemical handling precautions). URL: [Link]

  • Northwestern University Research Safety Hazardous Waste Disposal Guide. (Source: Institutional guidance on waste containers and empty container disposal). URL: [Link]

  • The NIH Drain Discharge Guide. (Source: General guidance on what cannot be drain disposed). URL: [Link]

  • Chemos GmbH & Co.KG Safety Data Sheet for 1,3-diphenylguanidine. (Source: Details spill containment and cleanup advice). URL: [Link]

  • Nipissing University Hazardous Materials Disposal Guide. (Source: Explains waste characterization and labeling requirements). URL: [Link]

  • MCF Environmental Services Waste Management Requirements for Pharmaceutical Waste. (Source: Discusses regulations for hazardous waste transport and disposal). URL: [Link]

  • Duke University Safe Handling of Hazardous Drugs. (Source: Provides procedures for disposing of contaminated PPE). URL: [Link]

  • Florida Department of Environmental Protection Pharmaceutical Waste Guidance. (Source: Guidance on RCRA P-listed wastes and acutely hazardous waste). URL: [Link]

  • State of Michigan Guidance for Healthcare on Unwanted Pharmaceuticals. (Source: Details regulations on sewering of hazardous waste pharmaceuticals). URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1,1-Diphenylbiguanide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,1-Diphenylbiguanide. The following protocols and recommendations are designed to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,1-Diphenylbiguanide. The following protocols and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical, grounded in established safety data and best practices.

The causality behind these recommendations stems from the known and potential hazards associated with biguanide and diphenylguanidine derivatives. These compounds can cause skin and eye irritation, respiratory issues, and may have other toxic effects.[1][2][3] Therefore, a multi-layered approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

Before handling 1,1-Diphenylbiguanide, a thorough risk assessment is mandatory. The primary hazards associated with phenylbiguanide and related compounds include:

  • Skin Irritation: Direct contact can lead to skin irritation.[1][2][3]

  • Serious Eye Irritation: The chemical can cause serious damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]

  • Harmful if Swallowed: Oral ingestion can be harmful.[1]

  • Suspected Carcinogen: Some related biguanide compounds are suspected of causing cancer.[1]

Given these hazards, the primary goal is to prevent direct contact and inhalation. This is achieved through a combination of engineering controls (such as fume hoods) and appropriate Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed. The following table summarizes the minimum PPE requirements for handling 1,1-Diphenylbiguanide.

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Check manufacturer's compatibility data.To prevent skin contact and absorption. Gloves should be inspected before each use and changed regularly.[4][5]
Eye and Face Protection Safety goggles with side-shields. A face shield should be worn in situations with a high risk of splashing.To protect the eyes from dust particles and splashes.[4][5]
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling powders or generating aerosols.To prevent the inhalation of harmful dust or vapors.[5]
Step-by-Step Protocol for Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Start with clean hands. Wash and dry them thoroughly.

  • Gown/Apron: Put on the lab coat or apron.

  • Respirator: If required, put on the respirator. Ensure a proper fit test has been conducted.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Procedure:

  • Gloves: Remove gloves using the proper technique to avoid touching the outside of the gloves with bare hands.

  • Gown/Apron: Remove the lab coat or apron by folding it inward on itself.

  • Hand Hygiene: Wash and dry hands.

  • Eye Protection: Remove safety goggles.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash and dry hands thoroughly.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Gown / Apron Don1->Don2 Don3 Respirator Don2->Don3 Don4 Eye Protection Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Gown / Apron Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Eye Protection Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Hand Hygiene Doff5->Doff6

Caption: Sequential process for correctly donning and doffing PPE.

Operational and Disposal Plans

Handling and Storage
  • Handle 1,1-Diphenylbiguanide in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid creating dust when handling the solid form.[4]

  • Keep containers tightly closed when not in use.[4]

  • Store in a cool, dry place away from incompatible materials.[4]

Emergency Procedures: Spills and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Dispose: Dispose of the waste as hazardous chemical waste.

Diagram: Chemical Spill Response Workflow

Spill_Response Evacuate Evacuate Area Ventilate Ventilate Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill Don_PPE->Contain Collect Collect Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Step-by-step procedure for responding to a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste containing 1,1-Diphenylbiguanide must be treated as hazardous chemical waste.

  • Collect all waste material in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • - NIST Chemistry WebBook

  • - ChemicalBook

  • - CAS

  • - ECHEMI

  • - Santa Cruz Biotechnology

  • - Thermo Scientific Chemicals

  • - Sigma-Aldrich

  • - Apollo Scientific

  • - Thermo Fisher Scientific

  • - Sigma-Aldrich

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biguanide, 1,1-diphenyl-
Reactant of Route 2
Biguanide, 1,1-diphenyl-
© Copyright 2026 BenchChem. All Rights Reserved.